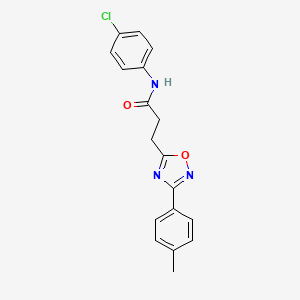
N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP is a member of the oxadiazole family and is known for its unique structure and properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In medicinal chemistry, N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and to activate the GABAergic system, which is involved in the regulation of neuronal excitability.
In material science, the unique structure of N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide allows it to form stable coordination complexes with metal ions, which can be used to synthesize MOFs with improved stability and selectivity.
In biochemistry, N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the interaction between NF-κB and IκBα by binding to the NF-κB binding domain of IκBα.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit various biochemical and physiological effects, depending on the application. In medicinal chemistry, N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to inhibit the proliferation of cancer cells and to improve cognitive function in animal models of Alzheimer's disease.
In material science, N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used to synthesize MOFs with improved stability and selectivity, which can be used for gas separation and storage.
In biochemistry, N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used to study protein-protein interactions and to inhibit the interaction between NF-κB and IκBα.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its unique structure and properties, its ease of synthesis, and its potential applications in various fields. However, there are also some limitations to using N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential applications in other fields, such as catalysis and energy storage, and the development of new drug candidates based on its structure and properties. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide and its potential toxicity.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-chlorobenzoyl chloride with p-tolyl-1,2,4-oxadiazole-5-amine in the presence of triethylamine. The resulting product is then reacted with 3-bromopropionyl chloride to obtain N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. This synthesis method has been optimized to produce high yields of N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide with good purity.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
In material science, N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a building block for the synthesis of novel materials with unique properties. For example, N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been incorporated into metal-organic frameworks (MOFs) to improve their stability and selectivity.
In biochemistry, N-(4-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor NF-κB and its inhibitor IκBα, which is involved in the regulation of the immune response.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-2-4-13(5-3-12)18-21-17(24-22-18)11-10-16(23)20-15-8-6-14(19)7-9-15/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFCLASQGPVYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7705409.png)
![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7705413.png)
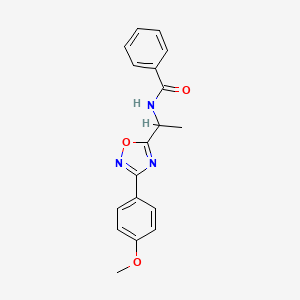
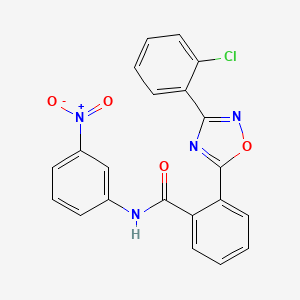
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7705443.png)

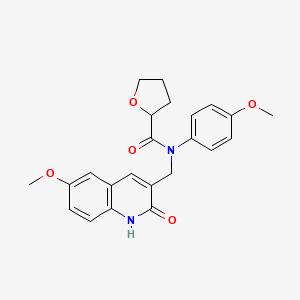
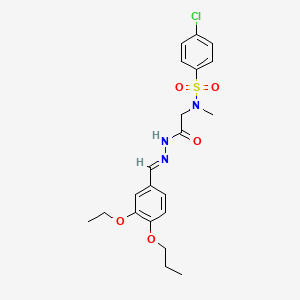
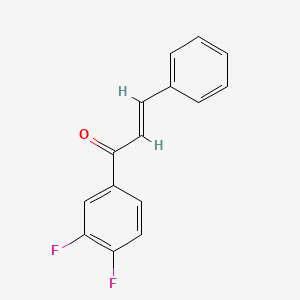

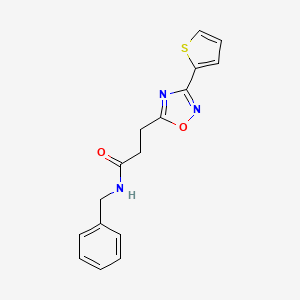
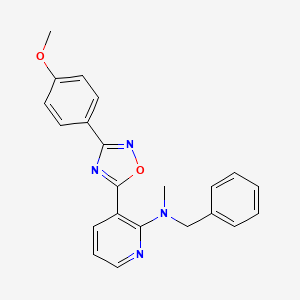
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)